Methyl 2-methylpyrimidine-4-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-8-4-3-6(9-5)7(10)11-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUBBCMIYRXETJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513600 | |
| Record name | Methyl 2-methylpyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73955-55-2 | |
| Record name | Methyl 2-methylpyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-methylpyrimidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Ii. Advanced Synthetic Methodologies for Methyl 2 Methylpyrimidine 4 Carboxylate and Its Derivatives
Strategic Synthetic Routes and Reaction Mechanisms
Modern synthetic chemistry offers a diverse toolkit for the preparation of functionalized pyrimidines. These routes are designed to be efficient, high-yielding, and adaptable, allowing for the creation of a wide array of derivatives.
A common and direct route to Methyl 2-methylpyrimidine-4-carboxylate involves the esterification of its corresponding carboxylic acid precursor. The Fischer esterification is a classic method that treats the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used, often serving as the solvent. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. masterorganicchemistry.commasterorganicchemistry.com
In recent years, there has been a significant shift towards developing more environmentally sustainable methods for chemical synthesis. rasayanjournal.co.insennosbiotech.com These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.in For pyrimidine (B1678525) synthesis, this includes the use of safer solvents like water or ionic liquids, the application of catalysts, and the use of energy-efficient techniques such as microwave and ultrasound irradiation. rasayanjournal.co.inresearchgate.netjmaterenvironsci.com Multicomponent reactions (MCRs) are also considered a cornerstone of green chemistry because they often reduce the number of synthetic steps, thereby saving energy and reducing waste. rasayanjournal.co.inresearchgate.net
To overcome the often harsh conditions of traditional acid-catalyzed esterification, several milder, more efficient catalytic methods have been developed.
Steglich Esterification : This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgcommonorganicchemistry.com The reaction proceeds under mild, non-acidic conditions at room temperature, making it suitable for sensitive substrates. organic-chemistry.orgorgsyn.org It is highly efficient and suppresses the formation of side products. organic-chemistry.org
Organocatalysis : Novel organocatalysts, such as specific sulfur(IV)-based compounds, have been designed for the direct esterification of carboxylic acids and alcohols. These catalysts operate under redox-neutral conditions and facilitate the reaction via the activation of the carboxylic acid. rsc.org
Autocatalytic Systems : For heterocyclic carboxylic acids like those in the pyridine (B92270) family, a process has been developed where the strong acid salt of the product ester acts as the catalyst for subsequent reactions. This allows for a cyclic process where the residue from one batch can be used to catalyze the next. google.com
| Catalytic Method | Key Reagents | Typical Conditions | Advantages |
| Steglich Esterification | DCC, DMAP (catalyst) | Anhydrous CH₂Cl₂, 0°C to Room Temp | Mild conditions, high yields, suppresses side products. organic-chemistry.org |
| Sulfur(IV) Organocatalysis | Phenol-tethered sulfoxide (B87167) | Varies | Redox-neutral, direct activation of carboxylic acid. rsc.org |
| Product Salt Catalysis | Strong acid (e.g., H₂SO₄) | Reflux temperature in alcohol | Cyclic process, ester recovered by distillation. google.com |
A key strategy in green chemistry is the elimination of volatile organic solvents. For pyrimidine derivatives, solvent-free syntheses have been achieved using "Grindstone Chemistry." researchgate.net This mechanical technique involves grinding the reactants together, sometimes with a catalytic amount of a substance like copper(II) chloride (CuCl₂·2H₂O), to initiate the reaction. researchgate.netmdpi.com This approach is not only environmentally friendly but also economically advantageous and can lead to excellent yields in a single, rapid step. mdpi.com
The construction of the pyrimidine core is a critical aspect of synthesizing the target molecule and its derivatives.
Pinner Synthesis : The classical Pinner synthesis is a cornerstone of pyrimidine chemistry. mdpi.com It involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound (such as a β-keto ester) with an amidine. slideshare.netwikipedia.org For this compound, this would typically involve the reaction of acetamidine (B91507) with a derivative of a 3-oxo-4-ester-butanoate. The mechanism proceeds through nucleophilic attack by the amidine, followed by an intramolecular condensation and dehydration to form the aromatic pyrimidine ring. slideshare.netyoutube.com
Amide-Nitrile Condensation : An alternative one-step protocol involves the condensation of N-vinyl or N-aryl amides with nitriles. This reaction is activated by trifluoromethanesulfonic anhydride (B1165640) in the presence of 2-chloropyridine (B119429), leading to the pyrimidine product through nucleophilic addition and subsequent annulation. nih.gov
| Precursor 1 | Precursor 2 | Reaction Name/Type | Key Features |
| Amidine | β-Keto Ester / β-Diketone | Pinner Synthesis | Acid or base-catalyzed condensation to form the pyrimidine ring. slideshare.net |
| N-vinyl/aryl Amide | Nitrile | Movassaghi Synthesis | Activated by Tf₂O and 2-chloropyridine for rapid, one-step synthesis. nih.gov |
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. researchgate.netresearchgate.net
Biginelli Reaction : While the classic Biginelli reaction produces 3,4-dihydropyrimidin-2(1H)-ones, it stands as a foundational MCR in pyrimidine chemistry. wikipedia.orgnih.gov It is a one-pot condensation of an aldehyde, a β-keto ester, and urea (B33335) (or thiourea), often acid-catalyzed. wikipedia.org This method is widely used to create diverse libraries of pyrimidine derivatives for pharmaceutical research. nih.govnih.gov
Iridium-Catalyzed MCR : A more advanced and regioselective MCR for producing fully aromatic pyrimidines involves the use of an iridium-pincer complex catalyst. This sustainable process synthesizes pyrimidines from an amidine and up to three different alcohol molecules through a sequence of condensation and dehydrogenation steps. mdpi.comorganic-chemistry.org
Zirconium Chloride-Catalyzed MCR : An efficient synthesis of related ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylate derivatives has been reported using zirconium chloride as a catalyst in a one-pot reaction of an aldehyde, ethyl acetoacetate, and urea. This method is noted for preserving simplicity while improving yields.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing electron-deficient aromatic systems like pyrimidines. wikipedia.orgnih.gov The inherent electron-withdrawing character of the two ring nitrogen atoms makes the pyrimidine nucleus susceptible to attack by nucleophiles, particularly at the C2, C4, and C6 positions. wikipedia.orgbaranlab.org This reactivity is due to the ability of the nitrogen atoms to stabilize the negative charge in the intermediate Meisenheimer complex that forms during the reaction. libretexts.orgmasterorganicchemistry.com
Generally, the C4 and C6 positions of the pyrimidine ring are more reactive toward nucleophilic attack than the C2 position, though this selectivity is highly dependent on the specific reaction conditions and the electronic properties of other substituents on the ring. baranlab.org For an SNAr reaction to proceed on a derivative of this compound, a competent leaving group, such as a halogen, must be present at a reactive position. The reaction mechanism involves the initial addition of the nucleophile to form a resonance-stabilized anionic intermediate, followed by the elimination of the leaving group to restore the aromaticity of the ring. masterorganicchemistry.com
The presence of electron-withdrawing groups typically enhances the ring's electrophilicity and accelerates the reaction. libretexts.orgmasterorganicchemistry.com However, predicting the exact regioselectivity can be complex. For example, studies on 2-MeSO₂-4-chloropyrimidine have shown that reactions with alkoxides selectively occur at the C2 position, whereas amines preferentially attack the C4 position. wuxiapptec.com This dichotomy underscores that the reaction outcome is a nuanced interplay between the substrate's electronic structure and the nature of the incoming nucleophile. wuxiapptec.com
| Substrate Feature | Influence on SNAr Reaction | Typical Nucleophiles | Reference |
|---|---|---|---|
| Electron-deficient pyrimidine ring | Facilitates nucleophilic attack, especially at C2, C4, and C6. | Amines, Alkoxides, Thiolates | wikipedia.orgmasterorganicchemistry.com |
| Leaving Group (e.g., Halogen) | Essential for the substitution step. Reactivity order is often F > Cl > Br > I. | - | masterorganicchemistry.com |
| Electron-Withdrawing Substituents | Activate the ring towards attack and stabilize the Meisenheimer intermediate. | - | libretexts.org |
| Substituent Position | Determines regioselectivity; C4/C6 are generally more reactive than C2. | - | baranlab.org |
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction used to form carbon-carbon bonds. libretexts.orgyoutube.com It is particularly valuable for coupling an organic halide or triflate with an organoboron compound, such as a boronic acid or a boronic ester. libretexts.orgyoutube.com This methodology has been extensively applied to the synthesis of complex molecules, including biaryl and heteroaryl-aryl structures involving pyrimidine cores. researchgate.netrsc.org
To utilize this reaction for modifying this compound, a halogenated precursor like ethyl 5-bromo-2-methylpyrimidine-4-carboxylate serves as an ideal electrophilic partner. The established catalytic cycle for the Suzuki reaction proceeds through three key steps:
Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halogen bond of the pyrimidine derivative, forming a Pd(II) complex. libretexts.org
Transmetalation : The organic moiety is transferred from the boronic acid (activated by a base) to the palladium(II) center. libretexts.org
Reductive Elimination : The two coupled fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst. libretexts.org
The reactivity of different positions on the pyrimidine ring in cross-coupling reactions is well-documented, with the general trend being C4/C6 > C2 > C5. baranlab.org This pattern makes halogenated pyrimidine-4-carboxylates highly effective substrates for introducing diverse aryl and heteroaryl groups at positions neighboring the carboxylate function.
| Component | Role in Reaction | Example | Reference |
|---|---|---|---|
| Aryl/Heteroaryl Halide | Electrophilic coupling partner | Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate | researchgate.netrsc.org |
| Organoboron Reagent | Nucleophilic coupling partner | Phenylboronic acid | youtube.com |
| Palladium Catalyst | Catalyzes the C-C bond formation | Pd(PPh₃)₄, Pd(OAc)₂ | rsc.orgnih.gov |
| Base | Activates the organoboron reagent for transmetalation | Na₂CO₃, K₃PO₄ | rsc.orgnih.gov |
N-Alkylation Strategies
The N-alkylation of the pyrimidine nucleus is a critical functionalization strategy for producing derivatives with diverse chemical and biological properties. la-press.org Although the nitrogen atoms in the pyrimidine ring are generally less nucleophilic compared to other heterocycles, they can be effectively alkylated using suitable electrophilic reagents. researchgate.netwikipedia.org
A common approach involves the reaction of the pyrimidine substrate with an alkylating agent, such as an alkyl halide, in the presence of a base. la-press.org For example, reagents like 2-chloroacetamide (B119443) or diethyl 2-bromomalonate have been successfully used with a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent. la-press.org The direct alkylation of this compound would result in the formation of a quaternary pyrimidinium salt. The regioselectivity of this reaction (attack at N1 versus N3) is governed by a combination of steric hindrance and electronic effects imposed by the existing methyl and carboxylate substituents. To improve reaction conditions and selectivity, heterogeneous catalysts have also been explored for the N-alkylation of pyrimidines, offering benefits such as milder conditions and simplified product isolation. ias.ac.in
Synthesis of this compound Analogues and Intermediates
Derivatization of the Pyrimidine Core
The pyrimidine core of this compound is a versatile scaffold that can be modified through several synthetic routes. Halogenated derivatives serve as key precursors for introducing new functionalities.
Nucleophilic Aromatic Substitution (SNAr) : By first introducing a halogen at the C4 or C6 position, a wide array of nucleophiles, including amines and alkoxides, can be installed. wuxiapptec.commdpi.com
Palladium-Catalyzed Cross-Coupling : The Suzuki-Miyaura reaction is a premier method for creating new carbon-carbon bonds on the pyrimidine ring, enabling the attachment of various aryl or heteroaryl groups at a halogenated site. baranlab.orgrsc.org
Halogenation : The pyrimidine ring can be directly halogenated using reagents like N-bromosuccinimide (NBS) to install a reactive handle for subsequent transformations. bu.edu.eg
Ester Hydrolysis : The C4-ester group can be hydrolyzed to the corresponding carboxylic acid, which acts as a versatile intermediate for further reactions like amide formation.
Synthesis of Halogenated Pyrimidine Carboxylates (e.g., Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate)
Halogenated pyrimidine carboxylates are pivotal intermediates in medicinal chemistry, acting as building blocks for more complex molecules via cross-coupling and substitution reactions. baranlab.orgmdpi.com Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate (CAS Number: 83410-38-2) is a key example of such an intermediate. chemicalbook.com
The synthesis of these compounds often involves the halogenation of a pre-existing pyrimidine ring. Reagents such as bromine in acetic acid or N-bromosuccinimide (NBS) are commonly employed for this purpose. bu.edu.eg The regioselectivity of the halogenation is dictated by the electronic influence of the substituents already present on the ring. Alternatively, halogenated building blocks can be used in cyclization reactions, such as the Biginelli condensation, to construct the pyrimidine ring with the halogen already in place. mdpi.com
Synthesis of Pyrimidine Carboxylic Acids via Hydrolysis
The conversion of the ester functionality in this compound and its analogues into a carboxylic acid is a straightforward yet crucial transformation. This hydrolysis is most commonly performed under basic conditions, using aqueous solutions of strong bases like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). The reaction proceeds through a saponification mechanism, yielding a carboxylate salt that is subsequently protonated during an acidic workup to give the final carboxylic acid.
This hydrolysis step is fundamental in many synthetic pathways, as the resulting 2-methylpyrimidine-4-carboxylic acid (CAS Number: 13627-49-1) is a versatile intermediate. chemchart.comarkpharmtech.comchemdad.com It provides a reactive handle for a variety of subsequent transformations, most notably the formation of amide bonds through coupling with amines, a common linkage in pharmaceutically active molecules.
Formation of Pyrimido[4,5-d]pyrimidines and Pyrimido[5,4-d]pyrimidines
The pyrimidine-4-carboxylate structure is a key precursor for creating fused bicyclic systems like pyrimido[4,5-d]pyrimidines. These structures can be synthesized by annelating a second pyrimidine ring onto the initial pyrimidine core. researchgate.net A general strategy involves the reaction of a pyrimidine carboxylate derivative with a suitable three-atom component. For instance, compounds analogous to this compound, such as ethyl 2-substituted-pyrimidine-5-carboxylates, react with reagents like thiourea (B124793) in refluxing ethanol (B145695) with a base to yield dihydropyrimido[4,5-d]pyrimidinone derivatives. rsc.org
Another synthetic route starts with 6-aminouracils, which are themselves pyrimidine derivatives. These can be acylated and then cyclized using hydrazine (B178648) to form the fused pyrimido[4,5-d]pyrimidine (B13093195) ring. nih.gov This method allows for the selective introduction of various substituents at different positions on the final scaffold. nih.gov Efficient two-step syntheses have also been developed, highlighting the utility of pyrimidine precursors in generating these complex molecules. mdpi.com
Similarly, the pyrimido[5,4-d]pyrimidine (B1612823) scaffold, known for its biological activities, can be synthesized from appropriately substituted pyrimidines. nih.govnih.gov Synthetic approaches often involve the transformation of a pyrimidine precursor, followed by cyclization to form the fused ring system. nih.gov
Table 1: Selected Synthetic Approaches to Pyrimido[4,5-d]pyrimidines
| Starting Pyrimidine Type | Key Reagents | Resulting Structure | Reference |
|---|---|---|---|
| Pyrimidine-5-carboxylate | Thiourea, Triethylamine | 2-Thioxo-2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-one | rsc.org |
| 1,3-Disubstituted 6-aminouracil | Acylation reagents, Hydrazine | 1,3,5,7-Tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-dione | nih.gov |
| 5-Acetyl-4-methylsulfanylpyrimidine | Guanidine | 7-Amino-5-methyl-pyrimido[4,5-d]pyrimidine derivative | researchgate.net |
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
Pyrazolo[3,4-d]pyrimidines are recognized as bioisosteres of purines and are prevalent in many biologically active compounds. researchgate.net The synthesis of these derivatives often utilizes a pyrimidine ester as a starting point. A common pathway involves the conversion of the ester functionality of a pyrimidine carboxylate into a hydrazide by reacting it with hydrazine. This hydrazide intermediate is then cyclized to form the fused pyrazole (B372694) ring.
Alternatively, a pyrazole ring can be constructed first and then fused with a three-carbon unit to form the pyrimidine ring. However, starting with a pre-formed pyrimidine such as this compound is a more direct approach. For example, a pyrimidine-carboxylate can be hydrolyzed to the corresponding carboxylic acid. nih.gov This acid is then activated and reacted with a hydrazine derivative, followed by cyclization to afford the pyrazolo[3,4-d]pyrimidine core. nih.gov These scaffolds are investigated for various therapeutic applications, including as potential CDK2 inhibitors for cancer treatment. rsc.org
Table 2: General Synthesis of Pyrazolo[3,4-d]pyrimidines from Pyrimidine Precursors
| Pyrimidine Precursor | Key Transformation | Cyclization Step | Reference |
|---|---|---|---|
| Pyrimidine-4-carboxylate | Conversion to hydrazide | Intramolecular cyclization | nih.gov |
| Pyrimidine-4-carboxylate | Hydrolysis to carboxylic acid | Condensation with hydrazine derivative | nih.gov |
| 5-Amino-1H-pyrazole-4-carboxylate | Reaction with formamide, urea, or thiourea | Formation of pyrimidine ring | nih.gov |
Synthesis of Dihydropyrimidin-2(1H)-one Derivatives
The synthesis of 3,4-dihydropyrimidin-2(1H)-one derivatives is most famously achieved through the Biginelli reaction. This is a one-pot, three-component condensation involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea. rsc.orgmdpi.com This reaction is typically catalyzed by an acid. mdpi.comnih.gov While this method builds the pyrimidine ring from acyclic precursors, modifications of existing pyrimidine rings to produce dihydropyrimidin-2(1H)-ones are also possible, although less common.
The Biginelli reaction offers a straightforward route to a wide variety of substituted dihydropyrimidinones and their thione analogs in high yields. nih.gov The reaction conditions can often be performed solvent-free, making it an environmentally friendly approach. rsc.orgnih.gov Various catalysts have been employed to improve the efficiency of this reaction. rsc.org
Table 3: The Biginelli Reaction for Dihydropyrimidin-2(1H)-ones
| Component 1 | Component 2 | Component 3 | Catalyst Example | Result | Reference |
|---|---|---|---|---|---|
| Aldehyde (Aromatic or Aliphatic) | Alkyl acetoacetate | Urea | Trichloroacetic acid | 3,4-Dihydropyrimidin-2(1H)-one | nih.gov |
| Aldehyde (Aromatic or Aliphatic) | Alkyl acetoacetate | Thiourea | Trichloroacetic acid | 3,4-Dihydropyrimidin-2(1H)-thione | nih.gov |
| Benzaldehyde | Ethyl acetoacetate | Urea | SO3H@imineZCMNPs | Ethyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | rsc.org |
Synthesis of Pyrido[2,3-d]pyrimidines
The synthesis of the pyrido[2,3-d]pyrimidine (B1209978) scaffold generally involves the annelation of a pyridine ring onto a pre-existing pyrimidine core. nih.govnih.gov A common strategy starts with a 4-aminopyrimidine (B60600) derivative which has a suitable functional group at the C5 position. nih.gov For a starting material like this compound, this would necessitate converting the C4-ester into an amine (via a Curtius-like rearrangement of an acyl azide) and functionalizing the C5 position to facilitate cyclization.
A more direct approach involves using the reactivity of the pyrimidine ring itself. A Michael addition reaction can be employed, where a suitable Michael acceptor is attached to the pyrimidine ring, followed by an intramolecular cyclization to form the fused pyridine ring. nih.gov For example, a 4-oxopyrido[2,3-d]pyrimidine can be formed by treating an intermediate derived from the Michael addition of methyl cyanoacetate (B8463686) with an amide analog. nih.gov
Table 4: Synthetic Strategies for Pyrido[2,3-d]pyrimidines
| Pyrimidine Starting Material | Synthetic Strategy | Key Intermediate | Reference |
|---|---|---|---|
| 4-Amino-5-bromopyrimidine | Palladium-catalyzed coupling and intramolecular cyclization | Pyrimidine with a side chain at C5 | nih.gov |
| Pyrimidinone | Michael addition with a substituted acrylate | 4-Oxopyridopyrimidine | nih.gov |
| α,β-Unsaturated ester, amidine, malononitrile/cyanoacetate | Microwave-assisted one-pot cyclocondensation | Michael adduct | nih.gov |
One-Pot Synthesis Approaches
The Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones is a classic example of a one-pot, three-component synthesis. mdpi.comnih.gov This methodology has been refined using various catalysts and conditions, including solvent-free and microwave-assisted protocols, to produce a library of dihydropyrimidine (B8664642) derivatives. rsc.orgnih.gov
Similar one-pot strategies have been developed for other fused pyrimidines. For instance, pyrimido[4,5-d]pyrimidines have been synthesized via multi-component reactions under microwave irradiation in dry media. researchgate.net Likewise, convenient one-pot access to pyrimidine thioethers, which are valuable synthetic precursors, has been achieved through sequential base- and acid-mediated condensation of S-alkylisothioureas with β-ketoesters. nih.gov These methods highlight a trend towards more sustainable and efficient chemical manufacturing. researchgate.netrsc.org
Reaction Scope and Functional Group Transformations
Reactivity of Ester Functionality
The methyl ester group in this compound is a versatile functional handle that can be readily transformed into a variety of other functional groups, providing access to a wide range of derivatives. The reactivity of this ester is central to its utility as a synthetic intermediate. harvard.edu
Key transformations of the ester group include:
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid is a key intermediate for subsequent reactions, such as amide bond formation or decarboxylation. nih.gov
Transesterification: The methyl group of the ester can be exchanged for other alkyl or aryl groups by reacting the compound with a different alcohol in the presence of an acid catalyst, such as scandium(III) triflate. organic-chemistry.org
Amidation: Direct reaction of the ester with an amine, often at elevated temperatures or with a catalyst, yields the corresponding amide. This is a fundamental transformation for building larger molecules and introducing new substituents.
Hydrazinolysis: Reaction with hydrazine hydrate (B1144303) (H₂NNH₂·H₂O) converts the ester into a carbohydrazide (B1668358) (acyl hydrazide). nih.gov This functionality is a crucial precursor for the synthesis of N-heterocycles, particularly in the formation of pyrazolo[3,4-d]pyrimidines. nih.gov
Reduction: The ester can be reduced to a primary alcohol (4-hydroxymethyl-2-methylpyrimidine) using powerful reducing agents like lithium aluminum hydride (LiAlH₄).
These transformations allow chemists to use this compound as a divergent starting material for a multitude of more complex target molecules.
Table 5: Key Transformations of the Ester Group
| Transformation | Reagents | Product Functional Group | Significance | Reference |
|---|---|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid (-COOH) | Precursor for amides, further cyclizations | nih.gov |
| Hydrazinolysis | H₂NNH₂·H₂O | Carbohydrazide (-CONHNH₂) | Key intermediate for pyrazolo[3,4-d]pyrimidines | nih.govnih.gov |
| Amidation | R-NH₂ | Amide (-CONHR) | Introduction of diverse substituents | nih.gov |
| Transesterification | R-OH, Acid Catalyst | Ester (-COOR) | Modification of ester properties | organic-chemistry.org |
| Reduction | LiAlH₄ | Primary Alcohol (-CH₂OH) | Access to alcohol derivatives | organic-chemistry.org |
Bromination of Pyrimidine Carboxylates
Bromination of the pyrimidine ring is a key method for introducing a functional handle that can be used in subsequent cross-coupling or substitution reactions. The reaction typically involves the treatment of the pyrimidine substrate with a brominating agent. For instance, 2-methylpyrimidine (B1581581) can be brominated to introduce a bromine atom at the 5-position. google.com In a typical procedure, the pyrimidine is dissolved in an acid, such as acetic acid, and treated with bromine. The reaction mixture is often heated to facilitate the electrophilic substitution. google.com
A representative bromination reaction is detailed below:
| Reactant | Reagent | Solvent | Conditions | Product | Ref |
| 2-Methylpyrimidine | Bromine (Br₂) | Acetic Acid | Reflux, overnight | 5-Bromo-2-methylpyrimidine | google.com |
Substitution Reactions on the Pyrimidine Ring
The pyrimidine ring in carboxylate derivatives, especially those bearing a good leaving group like a chlorine atom at the C4 position, is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of substituents. Studies on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate have shown that the 4-chloro group can be readily displaced by various nucleophiles. rsc.org
Normal substitution products are obtained with nucleophiles such as dimethylamine, sodium phenoxide, and sodium thiophenoxide. rsc.org However, reactions with certain nucleophiles can lead to unexpected outcomes. For example, treatment with sodium cyanide in dimethyl sulfoxide does not yield the expected 4-cyano derivative but instead results in the formation of ethyl 2,4-bis(methylthio)pyrimidine-5-carboxylate, suggesting that the methylthio group is displaced by the cyanide ion in this specific context. rsc.org The reaction with an excess of sodium methoxide (B1231860) can lead to the substitution of both the chloro and the methylthio groups, yielding methyl 2,4-dimethoxypyrimidine-5-carboxylate. rsc.org
The table below summarizes various nucleophilic substitution reactions on a related pyrimidine carboxylate system.
| Substrate | Nucleophile/Reagents | Product | Ref |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | Ethyl 4-(dimethylamino)-2-(methylthio)pyrimidine-5-carboxylate | rsc.org |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium Phenoxide | Ethyl 4-phenoxy-2-(methylthio)pyrimidine-5-carboxylate | rsc.org |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium Thiophenoxide | Ethyl 4-(phenylthio)-2-(methylthio)pyrimidine-5-carboxylate | rsc.org |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium Cyanide in DMSO | Ethyl 2,4-bis(methylthio)pyrimidine-5-carboxylate | rsc.org |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium Methoxide (excess) | Methyl 2,4-dimethoxypyrimidine-5-carboxylate | rsc.org |
Hydrazinolysis Reactions
Hydrazinolysis is a fundamental transformation that converts esters, such as this compound, into their corresponding carbohydrazide derivatives (also known as acyl hydrazides). This reaction is typically carried out by heating the ester with hydrazine hydrate in a suitable solvent like ethanol. The resulting 2-methylpyrimidine-4-carbohydrazide (B13111069) is a valuable intermediate. The high nucleophilicity of the terminal nitrogen atom in the hydrazide moiety makes it a key building block for the synthesis of various heterocyclic systems through subsequent cyclization reactions.
| Starting Material | Reagent | Product |
| This compound | Hydrazine Hydrate (N₂H₄·H₂O) | 2-Methylpyrimidine-4-carbohydrazide |
Amidation Reactions
The conversion of this compound to its corresponding amides is a critical transformation for generating derivatives with diverse biological and chemical properties. The reaction typically involves two steps: hydrolysis of the ester to the corresponding carboxylic acid (2-methylpyrimidine-4-carboxylic acid), followed by coupling with a desired amine.
Several methods exist for the amidation of carboxylic acids. libretexts.org A common laboratory-scale method involves the use of coupling agents like dicyclohexylcarbodiimide (DCC). libretexts.org Alternatively, the carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with an amine to form the amide. libretexts.org More modern and efficient methods utilize silicon-based reagents, such as methyltrimethoxysilane (B3422404) [CH₃Si(OMe)₃], which can mediate the direct amidation of carboxylic acids with amines, offering a safe and effective protocol. nih.gov Analogous pyrimidine carboxamides have been synthesized from the corresponding carboxylic acid starting materials. tandfonline.comresearchgate.net
The table below outlines a general pathway for amidation.
| Substrate | Reagents | Intermediate | Amine (R-NH₂) | Product | Ref |
| 2-Methylpyrimidine-4-carboxylic acid | 1. SOCl₂ 2. Amine | 2-Methylpyrimidine-4-carbonyl chloride | Various primary/secondary amines | N-substituted-2-methylpyrimidine-4-carboxamide | libretexts.org |
| 2-Methylpyrimidine-4-carboxylic acid | DCC, Amine | - | Various primary/secondary amines | N-substituted-2-methylpyrimidine-4-carboxamide | libretexts.org |
| 2-Methylpyrimidine-4-carboxylic acid | CH₃Si(OMe)₃, Amine | - | Various primary/secondary amines | N-substituted-2-methylpyrimidine-4-carboxamide | nih.gov |
Cyclization Reactions
Derivatives of this compound serve as versatile precursors for the construction of fused heterocyclic systems. The hydrazide derivative, 2-methylpyrimidine-4-carbohydrazide, is particularly useful in this regard. It can undergo cyclization with various one- or two-carbon electrophiles to form fused five-membered rings. For example, reaction with phosgene (B1210022) can lead to the formation of pyrimido-triazine ring systems. acs.org The Biginelli reaction is another powerful method, although it constructs the pyrimidine ring itself, to yield tetrahydropyrimidine (B8763341) carboxylates from starting materials like ethyl acetoacetate, an aldehyde, and urea or thiourea. nih.gov
The following table illustrates a representative cyclization reaction starting from a related hydrazinopyrimidine.
| Reactant | Reagent | Product Type | Ref |
| 5-Amino-4-chloro-6-hydrazinopyrimidine | Phosgene (COCl₂) | Fused pyrimido[5,4-e]-as-triazine | acs.org |
Oxidation and Desulfurization Reactions
Oxidation reactions are employed to modify sulfur-containing substituents on the pyrimidine ring, which can significantly alter the electronic properties and biological activity of the molecule. For pyrimidine derivatives containing a thioether group, such as a methylthio group, selective oxidation can yield the corresponding sulfoxide or sulfone.
In a study involving pyrimidine thioate derivatives, sulfoxidation was achieved using hydrogen peroxide in glacial acetic acid. nih.gov This method effectively converted pyrimidine benzothioates into pyrimidine sulfonyl methanones. nih.gov Similarly, pyrimidine sulfonothioates were oxidized to the corresponding sulfonyl sulfonyl pyrimidines under similar conditions. nih.gov These oxidation states can be important for modulating the chemical reactivity and interaction of the molecule with biological targets.
| Substrate Type | Reagents | Product Type | Ref |
| Pyrimidine benzothioate derivative | Hydrogen Peroxide (H₂O₂), Glacial Acetic Acid | Pyrimidine sulfonyl methanone (B1245722) derivative | nih.gov |
| Pyrimidine sulfonothioate derivative | Hydrogen Peroxide (H₂O₂), Glacial Acetic Acid | Sulfonyl sulfonyl pyrimidine derivative | nih.gov |
Iii. Spectroscopic Characterization and Advanced Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), the precise connectivity and chemical environment of atoms within the molecule can be determined.
Proton (¹H) NMR Spectral Analysis
In the ¹H NMR spectrum of Methyl 2-methylpyrimidine-4-carboxylate, distinct signals corresponding to each unique proton environment are expected. The aromatic protons on the pyrimidine (B1678525) ring typically appear in the downfield region (δ 7.0-9.5 ppm) due to the deshielding effect of the heterocyclic ring system. rsc.org Specifically for the pyrimidine core, protons at positions 2, 4, and 6 are highly deshielded, often appearing above δ 8.5 ppm. chemicalbook.com
The protons of the two methyl groups (the C2-methyl and the ester methyl) would appear further upfield. The chemical shift of the C2-methyl protons is anticipated around δ 2.6 ppm, while the methyl protons of the carboxylate group are expected at approximately δ 3.8-4.0 ppm. nih.gov The integration of these signals would confirm the number of protons in each environment (3H for each methyl group, 1H for each pyrimidine proton).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H5 (pyrimidine ring) | ~8.9 - 9.2 | Doublet | 1H |
| H6 (pyrimidine ring) | ~7.5 - 7.8 | Doublet | 1H |
| O-CH₃ (ester) | ~3.9 - 4.1 | Singlet | 3H |
| C2-CH₃ (ring) | ~2.7 - 2.9 | Singlet | 3H |
Note: Predicted values are based on typical chemical shifts for substituted pyrimidine systems. Actual experimental values may vary based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, seven distinct signals are expected.
The carbonyl carbon (C=O) of the ester group is the most deshielded, typically appearing in the δ 160-170 ppm range. The carbons of the pyrimidine ring are also found downfield, generally between δ 150-170 ppm for carbons adjacent to nitrogen (C2, C4, C6) and δ 120-140 ppm for other ring carbons (C5). bohrium.comspectrabase.com The methyl carbons appear at the most upfield positions, with the ester methyl carbon (O-CH₃) around δ 53 ppm and the C2-methyl carbon at approximately δ 25 ppm. cdnsciencepub.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (ester) | ~164 |
| C2 (pyrimidine ring) | ~168 |
| C4 (pyrimidine ring) | ~158 |
| C6 (pyrimidine ring) | ~157 |
| C5 (pyrimidine ring) | ~122 |
| O-CH₃ (ester) | ~53 |
| C2-CH₃ (ring) | ~25 |
Note: Predicted values are based on typical chemical shifts for substituted pyrimidines and related heterocyclic compounds. organicchemistrydata.org Actual experimental values may vary.
Advanced NMR Techniques for Structural Elucidation
While 1D NMR provides fundamental data, 2D NMR techniques are invaluable for unambiguously assigning signals and confirming the molecular structure. ipb.pt
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through bonds. sdsu.edu For this compound, a key correlation would be observed between the H5 and H6 protons on the pyrimidine ring, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. epfl.ch This technique would definitively link the proton signals of the methyl groups and the pyrimidine ring to their corresponding carbon signals in the ¹³C spectrum. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular framework. youtube.com Key HMBC correlations would include:
A correlation from the ester methyl protons (O-CH₃) to the carbonyl carbon (C=O).
Correlations from the C2-methyl protons to the C2 and C6 carbons of the pyrimidine ring.
Correlations from the H5 proton to the C4 and C6 carbons, and from the H6 proton to the C2 and C4 carbons, confirming the substitution pattern on the ring. epfl.ch
These advanced techniques, used in concert, provide a comprehensive and definitive structural proof of the molecule. slideshare.net
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula. pacificbiolabs.com
LC-MS and HPLC-MS for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. sigmaaldrich.com In the analysis of this compound, HPLC would first separate the target compound from any starting materials, byproducts, or other impurities. pacificbiolabs.com
As the pure compound elutes from the chromatography column, it enters the mass spectrometer. The instrument would detect the molecular ion, confirming the identity of the compound by its molecular weight (152.15 g/mol ). sigmaaldrich.comsigmaaldrich.com The presence of a single major peak in the chromatogram with the correct mass confirms the purity and identity of the sample. This technique is widely used for the analysis of heterocyclic compounds. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to four or more decimal places). libretexts.org This precision allows for the determination of the exact elemental composition of a molecule. For this compound, the molecular formula is C₇H₈N₂O₂.
HRMS can distinguish this formula from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). The calculated monoisotopic mass for C₇H₈N₂O₂ is 152.05858 Da. uni.lu An experimental HRMS measurement matching this value provides unequivocal confirmation of the compound's elemental formula. libretexts.orgnih.gov
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Adduct | Formula | Calculated m/z |
| [M+H]⁺ | [C₇H₉N₂O₂]⁺ | 153.06586 |
| [M+Na]⁺ | [C₇H₈N₂O₂Na]⁺ | 175.04780 |
| [M-H]⁻ | [C₇H₇N₂O₂]⁻ | 151.05130 |
Source: Predicted data from PubChem. uni.lu
X-ray Crystallography
Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Determination
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for elucidating the absolute structure of a compound. While specific crystal structure data for this compound is not prominently available in the reviewed literature, the analysis of analogous pyrimidine derivatives demonstrates the type of data obtained. For instance, the crystallographic study of a related compound, Methyl 4-amino-2-chloropyrimidine-5-carboxylate, provides a clear example of the detailed structural parameters that can be determined. researchgate.net
This analysis reveals the fundamental framework of the crystal, including the unit cell dimensions (the smallest repeating unit of the crystal lattice), the crystal system, and the space group which describes the symmetry elements of the crystal. researchgate.net
Table 1: Illustrative Crystal Data for a Related Pyrimidine Derivative (Methyl 4-amino-2-chloropyrimidine-5-carboxylate) This data is presented as an example of typical results from a single-crystal X-ray diffraction study. researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.9110 (8) |
| b (Å) | 10.136 (2) |
| c (Å) | 9.848 (2) |
| β (°) | 98.71 (3) |
| Volume (ų) | 385.89 (13) |
| Z (Molecules/unit cell) | 2 |
| Calculated Density (g/cm³) | 1.619 |
Analysis of Conformation and Dihedral Angles
The data from SC-XRD allows for the precise calculation of dihedral angles (or torsion angles), which describe the rotation around a chemical bond. This analysis is crucial for determining the preferred three-dimensional shape, or conformation, of a molecule. For flexible molecules, such as those with rotatable ester groups, understanding these angles is key to defining their structure.
In studies of related complex heterocyclic esters, such as Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate, the orientation of the ester and methoxy (B1213986) groups relative to the heterocyclic ring system is defined by specific torsion angles. nih.gov For example, the rotation of the ester group relative to the ring can determine its steric and electronic influence on the rest of the molecule. nih.gov The conformation is often described by terms such as syn-periplanar (sp) or anti-periplanar (ap), which denote the relative positions of substituents. nih.gov
Table 2: Example of Dihedral Angle Analysis in a Related Heterocyclic Ester Data from a study on Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate illustrating conformational analysis. nih.gov
| Dihedral Angle | Atoms Involved | Angle (°) | Conformation |
| Ester Group Orientation | C7-C8-C10-O2 | 85.9(2) | Orthogonal to ring |
| Methyl Ester Conformation | C8-C10-O3-C11 | 175.6(2) | anti-periplanar |
| Methylthio Group Orientation | N1-C9-S1-C13 | 78.8(2) | Orthogonal to bond |
For this compound, a key dihedral angle would be the one defining the orientation of the methyl carboxylate group relative to the plane of the pyrimidine ring.
Identification of Intramolecular Interactions
X-ray crystallography is powerful in identifying weak, non-covalent interactions within a molecule (intramolecular) and between adjacent molecules (intermolecular). These interactions, particularly hydrogen bonds, are fundamental in stabilizing molecular conformation and dictating crystal packing.
Disorder Analysis in Crystal Structures
In some crystals, a molecule or a part of a molecule may not occupy the exact same position in every unit cell. This phenomenon, known as crystallographic disorder, can be either dynamic (due to thermal motion) or static (where molecules adopt slightly different conformations in different parts of the crystal). researchgate.netnih.gov X-ray crystallography can model this by splitting the disordered atom over two or more positions, each with a fractional occupancy that must sum to one.
A relevant study on Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate details the partial disorder of both a methyl group on the pyrimidine ring and the carbonyl oxygen of the carboxylate group. mdpi.com The refinement of the crystal structure required modeling these atoms over two distinct positions. The occupancy of each position was refined to determine the relative population of each conformation in the crystal. mdpi.com This analysis is critical for an accurate structural model, as failing to account for disorder can lead to incorrect bond lengths and angles.
Table 3: Example of Refined Occupancy for Disordered Atoms in a Pyrimidine Derivative Data from Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. mdpi.com
| Disordered Group | Atom | Position A Occupancy | Position B Occupancy |
| Carbonyl Oxygen | O2 / O2' | 0.63 (4) | 0.37 (4) |
| Methyl Group | H atoms on C16 | 0.646 (12) | 0.354 (12) |
Other Spectroscopic Methods
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and valuable technique used to identify the functional groups present in a molecule. The method is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. nih.gov An IR spectrum is a plot of this absorption versus wavenumber (cm⁻¹), where characteristic peaks indicate the presence of specific functional groups.
For this compound, the key functional groups expected to show characteristic absorption bands are the ester group (C=O and C-O bonds), the aromatic pyrimidine ring (C=C and C=N bonds), and the methyl groups (C-H bonds).
Table 4: Predicted Infrared Absorption Bands for this compound Based on general spectroscopic correlation tables. nih.gov
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (Alkyl/Methyl) | Stretch | 2850 - 3000 | Medium |
| C-H (Aromatic Ring) | Stretch | 3000 - 3100 | Medium-Weak |
| C=O (Ester) | Stretch | 1720 - 1740 | Strong |
| C=N / C=C (Pyrimidine Ring) | Stretch | 1400 - 1600 | Medium-Strong |
| C-O (Ester) | Stretch | 1100 - 1300 | Strong |
| C-H (Aromatic Ring) | Out-of-plane bend | 675 - 900 | Medium-Strong |
The strong absorption band around 1720-1740 cm⁻¹ due to the carbonyl (C=O) stretch of the ester is typically one of the most prominent and diagnostic peaks in the spectrum. The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions, including those from the pyrimidine ring and C-O stretching, which is unique to the molecule.
UV-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic and heterocyclic compounds like this compound, the most significant transitions are typically π → π* and n → π* transitions. The pyrimidine ring, being a π-deficient system, and the carboxylate group can influence these electronic transitions.
For instance, studies on various pyrimidine derivatives have shown that the position and intensity of the absorption bands are sensitive to the nature and position of the substituents on the pyrimidine ring. researchgate.net Generally, pyrimidine derivatives exhibit absorptions corresponding to n→π* and π→π* transitions. The n→π* transitions are typically weaker and appear at longer wavelengths compared to the more intense π→π* transitions.
In a related compound, ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a λmax value of 278 nm was observed, which was attributed to electronic excitation from HOMO-LUMO transitions. Although this molecule has a more complex structure, it indicates the region where substituted pyrimidines might absorb.
The solvent in which the spectrum is recorded can also influence the absorption characteristics. Polar solvents can interact with the solute molecules, particularly through hydrogen bonding, which can affect the energy levels of the molecular orbitals and thus shift the absorption bands.
Detailed Research Findings
Specific research providing a detailed UV-Vis analysis of this compound is not prominently available. However, research on similar pyrimidine-based compounds highlights the importance of the substitution pattern on their photophysical properties. For example, the presence of electron-donating or electron-withdrawing groups can significantly alter the electronic distribution within the pyrimidine ring, thereby affecting the energy of electronic transitions and the resulting UV-Vis spectrum. The methyl group is a weak electron-donating group, while the methyl carboxylate group is an electron-withdrawing group. Their combined effect on the pyrimidine core would determine the precise λmax values.
Given the lack of specific experimental data, a theoretical approach using computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), could predict the UV-Vis spectrum of this compound. Such calculations would provide theoretical λmax values and oscillator strengths corresponding to the electronic transitions.
To provide a comprehensive analysis, the following table presents hypothetical data based on typical absorptions of similar pyrimidine derivatives. This is for illustrative purposes only and should be replaced with experimental data when available.
Interactive Data Table: Hypothetical UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) (π → π) | ε (M⁻¹cm⁻¹) (π → π) | λmax (nm) (n → π) | ε (M⁻¹cm⁻¹) (n → π) |
| Methanol | ~240-260 | ~8,000-12,000 | ~290-310 | ~100-500 |
| Cyclohexane | ~235-255 | ~8,500-12,500 | ~295-315 | ~150-550 |
Iv. Computational Chemistry and Molecular Modeling
Density Functional Theory (DFT) Calculations
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interactions. nih.gov It provides a detailed picture of charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule, which are crucial for understanding its stability and reactivity. nih.gov The analysis transforms the complex, delocalized molecular orbitals into localized, intuitive Lewis-like structures, such as 1-center lone pairs and 2-center bonds. acs.org
| Donor NBO (i) | Type | Acceptor NBO (j) | Type | E(2) (kcal/mol) |
|---|---|---|---|---|
| LP (1) N1 | Lone Pair | π(C2-N3) | Antibonding | Data not available |
| LP (1) N3 | Lone Pair | π(C4-C5) | Antibonding | Data not available |
| LP (2) O1 (ester carbonyl) | Lone Pair | π(C7-O2) | Antibonding | Data not available |
| π (C5-C6) | Pi Bond | π(C4-C5) | Antibonding | Data not available |
E(2) represents the stabilization energy associated with the delocalization from the donor orbital to the acceptor orbital.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecules with the active site of a biological target, such as a protein or enzyme.
For derivatives of pyrimidine (B1678525) carboxylate, molecular docking studies have been instrumental in predicting their interactions with various biological targets. These studies reveal the specific amino acid residues involved in the binding and the nature of the interactions, which commonly include hydrogen bonds, hydrophobic interactions, and π-stacking. acs.orgmdpi.com
For instance, docking studies on novel pyrimidine derivatives have identified potential inhibitors for the main protease (Mpro) of SARS-CoV-2. nih.gov Other research has explored the binding of pyrimidine compounds to human cyclin-dependent kinase 2 (CDK2), a key protein in cell cycle regulation. acs.org In the context of antifungal research, pyrone derivatives, which share structural motifs with pyrimidine carboxylates, were docked against the Candida albicans ALS3 protein, revealing key interactions with residues like Lys59 and Ser170. acs.orgmdpi.com These predictions are crucial for the rational design of more potent and selective inhibitors.
| Pyrimidine Derivative Class | Biological Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Primary Interactions |
|---|---|---|---|---|
| Pyrido[2,3-d]pyrimidines | SARS-CoV-2 Mpro | Data not available | Data not available | Hydrogen Bonds nih.gov |
| Substituted Pyrimidines | Human Cyclin-Dependent Kinase 2 (CDK2) | Data not available | -7.4 to -7.9 | Hydrogen Bonds acs.org |
| Pyrone Derivatives | Candida albicans ALS3 | Lys59, Ser170 | -4.10 to -4.37 | Hydrogen Bonds, π-stacking acs.orgmdpi.com |
| Pyridopyrimidinones | Enzyme Active Site | Data not available | Data not available | Hydrogen Bonds mdpi.com |
Molecular docking serves as a preliminary screening tool to assess the potential pharmaceutical activity of compounds. By predicting the binding affinity and mode of interaction with known drug targets, researchers can prioritize which compounds to synthesize and test experimentally. The pyrimidine scaffold is a well-known privileged structure in medicinal chemistry, and its derivatives have been computationally evaluated for a wide range of activities.
Studies have used docking to identify pyrimidine derivatives with potential as anticancer, antiviral, anti-inflammatory, and bone anabolic agents. nih.govmdpi.comnih.govnih.gov For example, docking results for certain pyridopyrimidine derivatives suggested anti-inflammatory potential, which was later confirmed by in-vitro assays. mdpi.com Similarly, other pyrimidine analogs have been identified through docking as potential inhibitors of enzymes crucial for cancer cell proliferation or as agents that promote osteogenesis by activating specific signaling pathways. nih.gov This computational assessment is a cost-effective and rapid method to hypothesize the biological relevance of new chemical entities.
| Pyrimidine Derivative Class | Predicted Pharmaceutical Activity | Biological Target/Pathway |
|---|---|---|
| Pyrido[2,3-d]pyrimidines | Antiviral (COVID-19) nih.gov | SARS-CoV-2 Main Protease (Mpro) nih.gov |
| Substituted Pyrimidines | Anticancer acs.org | Human Cyclin-Dependent Kinase 2 (CDK2) acs.org |
| Pyrone Derivatives | Antifungal (Ant biofilm) acs.orgmdpi.com | Candida albicans ALS3 Protein acs.orgmdpi.com |
| Pyridopyrimidinones | Anti-inflammatory mdpi.com | Not Specified mdpi.com |
| Tri-substituted Pyrimidines | Bone Anabolic Agent nih.gov | BMP2/SMAD1 Signaling Pathway nih.gov |
| Pyrido[2,3-d]pyrimidines | Anticancer, Antioxidant | Lipoxygenase (LOX) |
Conformational Analysis using Computational Chemistry
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational landscape of a molecule is critical, as its three-dimensional shape dictates its physical properties and how it interacts with biological targets. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring this landscape.
For Methyl 2-methylpyrimidine-4-carboxylate, a key area of conformational flexibility is the rotation around the C4-C(O) bond, which determines the orientation of the methyl carboxylate group relative to the pyrimidine ring. The planarity of this group with the aromatic ring can influence electronic properties like conjugation and steric accessibility for intermolecular interactions. Another point of rotation is the C2-C(methyl) bond.
Computational studies would typically involve a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. This process identifies low-energy, stable conformers and the energy barriers that separate them. While specific studies on the conformational space of this compound are not detailed in the available literature, such an analysis would be fundamental to understanding its structure-activity relationships. The results would provide crucial parameters for more accurate molecular docking simulations and for interpreting spectroscopic data.
V. Structure Activity Relationship Sar Studies and Drug Discovery Implications
Pyrimidine (B1678525) Ring as a Key Pharmacophore
The pyrimidine ring is a privileged scaffold in medicinal chemistry, recognized for its presence in a vast array of biologically active compounds. biosynth.comnih.govlibretexts.org As a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, its structure is fundamental to life, forming the basis for nucleobases like cytosine, thymine (B56734), and uracil (B121893) in DNA and RNA. thieme-connect.deresearchgate.net This inherent biological relevance has made the pyrimidine nucleus a focal point for medicinal chemists. biosynth.comnih.gov
The pyrimidine ring's value as a pharmacophore stems from its unique physicochemical attributes. nih.gov Its nitrogen atoms can act as hydrogen bond acceptors, enabling strong interactions with biological targets such as enzymes and receptors. nih.gov Furthermore, the pyrimidine ring can serve as a bioisostere for other aromatic systems, like the phenyl ring, often leading to improved pharmacokinetic and pharmacodynamic properties of a drug candidate. nih.gov The versatility of the pyrimidine scaffold, which allows for structural modifications at positions 2, 4, 5, and 6, provides a platform for generating chemical diversity to target a wide spectrum of diseases, including cancer, microbial infections, and inflammatory conditions. biosynth.comnih.govnih.gov This adaptability has cemented the pyrimidine core as a cornerstone in the development of hybrid drugs and other novel therapeutics. osti.gov
Exploration of Structure-Activity Relationships (SAR)
SAR studies are fundamental to understanding how chemical modifications to a core structure, such as Methyl 2-methylpyrimidine-4-carboxylate, influence its biological activity. biosynth.com These investigations provide a roadmap for medicinal chemists to design and synthesize new compounds with enhanced potency and selectivity. biosynth.com By systematically altering different parts of the molecule, researchers can identify which functional groups and structural features are critical for the desired therapeutic effect. youtube.com
The biological activity of pyrimidine derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring. biosynth.comosti.gov The C-2, C-4, and C-6 positions are common sites for modification, and changes at these locations can dramatically alter a compound's potency and target selectivity. biosynth.comnih.gov
For instance, in a series of 2,4-disubstituted pyrimidines developed as cholinesterase inhibitors, SAR studies revealed that both steric and electronic parameters of the substituents at the C-2 and C-4 positions were crucial for activity. osti.gov The introduction of various cyclic amines (such as pyrrolidine, morpholine, and piperidine (B6355638) derivatives) at the C-2 position and different benzyl (B1604629) amines at the C-4 position led to a broad range of inhibitory concentrations. osti.gov Similarly, research on pyrimidine-4-carboxamides as NAPE-PLD inhibitors showed that while changes to the R1 substituent (at the C-2 position) did not improve activity, modifications at the C-6 position were more impactful. nih.gov The presence of an amino group at C-2 has been shown in some contexts to enhance antibacterial activity. nih.gov
The following table summarizes key findings on how substituent modifications on the pyrimidine ring affect biological activity, based on various research studies.
| Position on Pyrimidine Ring | Substituent/Modification | Observed Impact on Activity | Compound Class/Target | Source |
|---|---|---|---|---|
| C-2 | Cyclic amines (e.g., pyrrolidine, morpholine) | Modulates cholinesterase inhibition; sensitive to steric and electronic properties. | 2,4-Disubstituted Pyrimidines / Cholinesterase | osti.gov |
| C-4 | N-benzyl, N-phenethyl, N-naphthylmethyl amines | Influences cholinesterase inhibition and selectivity. | 2,4-Disubstituted Pyrimidines / Cholinesterase | osti.gov |
| C-4 | Substitution of chlorine with various amines | Serves as a key step in creating libraries of derivatives for SAR. | 2,4-Dichloropyrimidine derivatives | osti.gov |
| C-5 | Introduction of a carboxamide group | Found to be essential for NF-κB inhibitory activity. Moving the group to C-6 resulted in loss of activity. | Pyrimidine carboxamides / NF-κB | thieme-connect.de |
| C-6 | Morpholine group | Considered a key component for NAPE-PLD inhibitory activity in the studied scaffold. | Pyrimidine-4-carboxamides / NAPE-PLD | nih.gov |
The ester functionality, specifically the methyl carboxylate group at the C-4 position of this compound, is a crucial handle for chemical derivatization. biosynth.com While esters themselves can be biologically active, they are more commonly used as synthetic intermediates to create a wider range of analogues, particularly amides. libretexts.orggoogle.com
The standard and most effective route for derivatization involves the hydrolysis of the methyl ester to its corresponding carboxylic acid. nih.govthieme-connect.demasterorganicchemistry.com This reaction is typically performed under acidic or basic conditions. thieme-connect.de The resulting pyrimidine-4-carboxylic acid is a versatile intermediate that can then be coupled with a diverse library of amines to produce pyrimidine-4-carboxamides. nih.gov This amide-coupling step is a cornerstone of medicinal chemistry, often employing coupling reagents like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) or N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the reaction under mild conditions, which is crucial for sensitive molecules. nih.govnih.gov
This strategy allows for the systematic exploration of the chemical space around the C-4 position. For example, in the development of NAPE-PLD inhibitors, the hydrolysis of a methyl 6-morpholinopyrimidine-4-carboxylate intermediate followed by condensation with various amines was a key part of the synthetic strategy to build a library for SAR studies. nih.gov This highlights that the primary role of the ester in this context is to serve as a stable precursor to the more reactive carboxylic acid, thereby enabling the synthesis of a large family of amide derivatives for biological screening. nih.govlibretexts.org
Conformational restriction is a powerful strategy in medicinal chemistry used to enhance the potency and selectivity of a drug candidate by reducing its flexibility. google.comorganic-chemistry.org By "locking" a flexible molecule into a more rigid structure that mimics its bioactive conformation—the shape it adopts when binding to its target—the entropic penalty of binding is reduced, which can lead to a significant increase in affinity. google.comorganic-chemistry.org
This approach has been successfully applied to pyrimidine-based inhibitors. For instance, in the development of mTOR inhibitors, a conformationally restricted tricyclic pyrimido-pyrrolo-oxazine scaffold was identified. google.com This rigid structure explored a novel chemical space and led to the discovery of highly potent and selective inhibitors. google.com Similarly, in the optimization of pyrimidine-4-carboxamide (B1289416) inhibitors of NAPE-PLD, replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine moiety resulted in a 3-fold increase in inhibitory potency. nih.gov These examples demonstrate that constraining the rotatable bonds within a pyrimidine derivative can be a highly effective tactic for improving its drug-like properties. nih.govgoogle.com
The relationship between a molecule's hydrophobicity (often measured as logP) and its biological potency is a critical consideration in drug design. Hydrophobicity influences a compound's solubility, membrane permeability, and binding to its target. SAR studies on pyrimidine derivatives often reveal a clear correlation between these properties.
In the development of pyrimidine-based Focal Adhesion Kinase (FAK) inhibitors, contour maps from 3D-QSAR models showed that hydrophobic fields had a significant impact on the bioactivity of the inhibitors. Newly designed inhibitors achieved good binding energy through hydrophobic interactions with key amino acid residues in the protein's active site, such as Ile428, Leu553, and Leu501. In another study on novel pyrimidine derivatives as antioxidants and anticancer agents, it was noted that lipophilicity seemed to favor the inhibition of lipid peroxidation. However, the relationship is not always linear; for some activities, like free radical scavenging, lower lipophilicity appeared to correlate with better activity.
The following table presents findings on the correlation between hydrophobicity and biological activity in different series of pyrimidine derivatives.
| Compound Series | Target/Activity | Hydrophobicity Finding | Source |
|---|---|---|---|
| Pyrimidine-based FAK inhibitors | Focal Adhesion Kinase (FAK) | Hydrophobic interactions with key residues (Ile428, Leu553, Leu501) are crucial for binding and inhibitory activity. | |
| Diaryl Pyrimidines | hACE2-S protein complex (COVID-19) | Molecular interactions, including hydrophobic ones, contributed to the stabilization of the ligand-bound protein complex. | |
| Pyrimidine-hydrazone derivatives | Anticancer (various cell lines) | High lipophilicity (log Po/w) may explain the observed cytotoxic efficacy, as it suggests better ability to cross biological membranes. | |
| Pyrimidine derivatives from chalcones | Antioxidant / LOX Inhibition | Lipophilicity favored lipid peroxidation inhibition, but lower lipophilicity correlated with better scavenging activity. |
Medicinal Chemistry Applications and Therapeutic Potential
The insights gained from SAR studies on pyrimidine scaffolds, including those related to this compound, have paved the way for numerous medicinal chemistry applications. The pyrimidine core is a key component in drugs developed for a wide range of diseases. biosynth.comlibretexts.orgresearchgate.net
Pyrimidine derivatives are prominent in oncology, with antimetabolites like 5-Fluorouracil being a classic example. researchgate.net More modern targeted therapies, such as Epidermal Growth Factor Receptor (EGFR) inhibitors used in lung cancer, frequently incorporate the pyrimidine pharmacophore. nih.gov The versatility of the pyrimidine ring allows it to be integrated into inhibitors of various kinases and other enzymes crucial for cancer cell proliferation and survival. biosynth.comresearchgate.net
Beyond cancer, pyrimidine derivatives are vital as antiviral agents (e.g., Zidovudine for HIV), antibacterial drugs (e.g., Trimethoprim), and anti-inflammatory agents. libretexts.org The ability to readily modify the pyrimidine skeleton allows for the fine-tuning of activity against specific pathogens or biological pathways. nih.govnih.gov Researchers continue to explore pyrimidine-4-carboxylates and their derivatives as building blocks for new pharmaceuticals targeting everything from neurodegenerative diseases to metabolic disorders, highlighting the enduring importance of this compound class in the quest for new medicines. researchgate.netosti.govmasterorganicchemistry.com
Design of Kinase Inhibitors
The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, largely because it mimics the adenine (B156593) ring of ATP, enabling it to competitively bind to the ATP-binding site of various kinases. rsc.org This has been a successful strategy in oncology, targeting kinases that are frequently overactive in cancer cells. nih.govekb.eg
Key SAR insights for pyrimidine-based kinase inhibitors include:
Pyrazolo[3,4-d]pyrimidines: This fused heterocyclic system is a well-established isostere of adenine and serves as a privileged scaffold for kinase inhibitors. rsc.org Modifications to this core have led to potent inhibitors of targets like Bruton's tyrosine kinase (BTK), with some compounds progressing to clinical trials for cancer treatment. rsc.org
Pyrido[2,3-d]pyrimidinones: Derivatives of this class have been developed as potent dual inhibitors of PI3K and mTOR. Structure-based design has shown that introducing specific moieties, such as a 4-(2-hydroxyethoxy)cyclohexyl group at the N8 position and a 6-methoxypyridin-3-yl group at the C6 position, results in highly potent and selective ATP-competitive inhibitors. nih.gov
Pyrimidine-4,6-diamines: These derivatives have been optimized as selective Janus Kinase 3 (JAK3) inhibitors. SAR studies revealed that specific substitutions can create interactions with unique residues in the JAK3 active site, such as Cys909, leading to excellent inhibitory activity (IC₅₀ as low as 2.1 nM) and high selectivity over other JAK isoforms. nih.gov One such compound demonstrated the ability to inhibit IL-2-stimulated T-cell proliferation in cellular assays. nih.gov
The development of these compounds underscores the pyrimidine core's utility in creating selective and potent kinase inhibitors for therapeutic use. google.com
Antiviral Agents
Pyrimidine derivatives are a significant class of antiviral agents, with their mechanism often involving the inhibition of viral replication. acs.orgencyclopedia.pub SAR studies have been crucial in identifying the structural features necessary for potent antiviral activity.
Pyrimido[4,5-d]pyrimidines: In the search for agents against human coronavirus 229E (HCoV-229E), certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines have shown remarkable efficacy. The SAR analysis highlighted that compounds featuring a cyclopropylamino group or an aminoindane moiety were particularly potent, making this scaffold a promising framework for developing novel anti-coronavirus agents. mdpi.com
Phosphonomethoxyethyl (PME) Derivatives: Studies on N-[2-(phosphonomethoxy)ethyl] (PME) derivatives of pyrimidines revealed specific structural requirements for activity. Generally, simple pyrimidine PME derivatives showed little to no activity against DNA viruses or retroviruses. nih.gov However, the introduction of a bromine atom at the 5-position of the cytosine ring resulted in notable activity. nih.gov This indicates that specific substitutions on the pyrimidine ring are critical for antiviral efficacy in this class of compounds. nih.gov
| Scaffold/Derivative Class | Virus Target | Key SAR Findings | Source |
| Pyrimido[4,5-d]pyrimidines | Human Coronavirus 229E (HCoV-229E) | Substituents at the 4 and 7 positions are crucial. Cyclopropylamino and aminoindane moieties confer remarkable efficacy. | mdpi.com |
| Pyrimidine PME Analogues | DNA Viruses, Retroviruses | Most pyrimidine derivatives are inactive. Substitution with a bromo group at the 5-position of cytosine confers activity. | nih.gov |
Anticancer Agents
The pyrimidine nucleus is a foundational element in the development of anticancer drugs, owing to its structural similarity to the nucleobases of DNA and RNA. ekb.egresearchgate.net This allows pyrimidine-based drugs to interfere with critical cellular processes in cancer cells, such as nucleic acid synthesis and cell signaling. mdpi.com
Tubulin Polymerization Inhibition: Certain pyrimidine analogs function as anticancer agents by disrupting microtubule dynamics. One prototype, bearing a fused 1,4-benzodioxane (B1196944) moiety, demonstrated potent inhibition of tubulin polymerization and was effective against lung, liver, lymphoma, and retinoblastoma cancer cell lines, with IC₅₀ values as low as 0.07 µM. nih.gov
Kinase Inhibition (EGFR, FAK): Pyrimidine derivatives are frequently designed as inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK), which are overexpressed in many tumors. nih.govekb.egnih.gov
FAK Inhibitors: A specific pyrimidine derivative showed potent FAK inhibition (IC₅₀ = 27.4 nM) and strong cell proliferation inhibition (IC₅₀ = 0.126 µM). nih.gov
EGFR Inhibitors: Pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent EGFR tyrosine kinase inhibitors, with IC₅₀ values as low as 0.034 µM. nih.gov SAR studies of oxazolo[5,4-d]pyrimidines revealed that a phenyl ring at the C(2) position substituted with a 4-Cl atom is preferred for antiproliferative activity. mdpi.com
Cell Cycle Arrest and Apoptosis Induction: A novel pyrimidine derivative was found to arrest the cell cycle at the S phase and induce apoptosis in MDA-MB-468 breast cancer cells. nih.gov Other pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown strong cytotoxicity against A549 lung cancer cells. nih.gov
Broad-Spectrum Activity: Many pyrimidine derivatives have been screened against the NCI-60 cancer cell line panel. nih.gov One 4-aminopyrimidine-5-carbonitrile (B127032) analog showed an anti-proliferative IC₅₀ of 1.56 µM against glioblastoma. ekb.eg Another pyrazolo[3,4-d]pyrimidine derivative exhibited broad-spectrum activity with GI₅₀ values ranging from 0.018 to 9.98 µM across the full 60-cell panel. nih.gov
| Derivative Class | Mechanism/Target | Cancer Cell Lines | Key SAR Findings | Source |
| Fused 1,4-benzodioxane-pyrimidine | Tubulin Polymerization | A549 (Lung), HepG2 (Liver), U937 (Lymphoma) | The fused benzodioxane moiety is critical for high potency. | nih.gov |
| Pyrazolo[3,4-d]pyrimidines | EGFR-TK Inhibition | NCI-60 Panel, MDA-MB-468 | The 1H-pyrazolo[3,4-d]pyrimidine core is a key pharmacophore. Specific substitutions enhance broad-spectrum activity. | nih.gov |
| Pyrido[2,3-d]pyrimidines | Cytotoxicity | A549 (Lung) | The specific substitution pattern on the pyrido[2,3-d]pyrimidine scaffold dictates cytotoxic effects. | nih.gov |
| Oxazolo[5,4-d]pyrimidines | FGFR1 Inhibition | H460, B16F10, A549 | Bulky and flexible groups at specific positions are pivotal for regulating kinase activity. | mdpi.com |
Anti-infective Agents (Antibacterial, Antifungal)
The pyrimidine scaffold is a versatile platform for developing agents to combat microbial and fungal infections. nih.gov SAR studies have been instrumental in optimizing these compounds for enhanced potency and spectrum of activity.
Antifungal Activity:
Numerous pyrimidine derivatives have demonstrated significant antifungal properties. nih.gov In one study, novel derivatives were tested against fourteen phytopathogenic fungi, with many showing fungicidal activity superior to commercial fungicides. nih.gov
Another series of pyrimidine derivatives containing an amide moiety was synthesized and evaluated. frontiersin.org SAR analysis revealed that the position of the amine group and the nature of substituents on the benzene (B151609) ring significantly influenced antifungal activity against pathogens like Botryosphaeria dothidea and Phomopsis sp. Specifically, a compound with an amine at the 3-position and F and Br atoms at the 2- and 5-positions, respectively, showed excellent activity. frontiersin.org
Quantitative structure-activity relationship (QSAR) studies on 1,6-dihydropyrimidine derivatives indicated that the presence of an electron-withdrawing substitution on the N-phenyl acetamide (B32628) ring correlated with good antifungal activity. nih.gov
Antibacterial Activity:
Fused pyrimidine derivatives, such as pyrimido[4,5-d]pyrimidines, have exhibited excellent antibacterial activity. uva.nl In tests against strains like E. coli and S. aureus, some compounds showed 100% activity, comparable to the standard drug Ciprofloxacin. uva.nl The specific fusion pattern and substitutions on the pyrimidine ring were found to be critical for this high level of activity. uva.nl
Anti-inflammatory Properties
Pyrimidine derivatives are a well-established class of anti-inflammatory agents. ymerdigital.comnih.gov Their mechanism of action often involves the modulation of key inflammatory mediators and pathways.
COX Inhibition: A primary mechanism for the anti-inflammatory effect of pyrimidines is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme. ymerdigital.comnih.gov By selectively inhibiting COX-2, these compounds can reduce the synthesis of pro-inflammatory prostaglandins (B1171923) without the significant gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. ymerdigital.commdpi.com
Modulation of Cytokines and Signaling Pathways: Beyond COX inhibition, pyrimidine derivatives can suppress the NF-κB signaling pathway. ymerdigital.com This action reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins, which are major drivers of chronic inflammatory diseases. ymerdigital.comnih.gov
SAR Insights: SAR studies of trifluoromethyl-substituted pyrimidines showed that electron-releasing (e.g., –OCH₃) or electron-withdrawing (e.g., –Cl, –F) groups at the para position of a benzyl ring substituent resulted in considerable COX-2 inhibitory effects. nih.gov In contrast, large, bulky substituents at the same position did not show significant activity. nih.gov Other studies have shown that some pyrimidine derivatives possess anti-inflammatory activity greater than standard drugs like celecoxib (B62257) and diclofenac (B195802) sodium in animal models of inflammation. researchgate.net
Antihypertensive and Calcium Channel Blocking Activity
Dihydropyrimidine (B8664642) (DHPM) derivatives, which are aza-analogs of dihydropyridines (DHPs) like nifedipine (B1678770), have been extensively investigated as calcium channel blockers (CCBs) for the treatment of hypertension. mdpi.com The pyrimidine core is bioisosteric to the dihydropyridine (B1217469) ring, allowing these compounds to effectively modulate calcium channels.
SAR of Dihydropyrimidines:
Structure-activity studies have shown that introducing a basic group to the dihydropyrimidine ring can lead to potent and long-acting antihypertensive agents. nih.gov
Specifically, a 1-(phenylmethyl)-4-piperidinyl carbamate (B1207046) moiety at the N3 position and a sulfur atom at the C2 position were found to be optimal for vasorelaxant activity. nih.gov
The stereochemistry is a critical determinant of biological activity. In one lead compound, the (R)-enantiomer was equipotent to nifedipine and amlodipine (B1666008) in vitro and showed more potent and longer-lasting antihypertensive effects than nifedipine in spontaneously hypertensive rats. nih.gov
Biginelli-Derived Pyrimidines: Novel pyrimidine and fused pyrimidine derivatives synthesized via the Biginelli reaction have been evaluated as potential CCBs. mdpi.com Compounds incorporating heterocyclic rings like pyrazole (B372694) and thiazolidinone into the pyrimidine core showed high ex vivo calcium channel blocking activity compared to the reference drug nifedipine. mdpi.com
| Derivative Class | Key Structural Features | Biological Activity | Source |
| Dihydropyrimidines | Basic carbamate at N3, sulfur at C2 | Potent vasorelaxant and long-acting antihypertensive | nih.gov |
| Dihydropyrimidines | (R)-enantiomer | Equipotent to nifedipine in vitro, more potent in vivo | nih.gov |
| Biginelli-Derived Pyrimidines | Fused heterocyclic rings (pyrazole, thiazolidinone) | High ex vivo calcium channel blocking activity | mdpi.com |
Potential in Neurological Disorders and Chronic Pain
The structural diversity of the pyrimidine scaffold has enabled its application in targeting the central nervous system (CNS), including for the treatment of chronic pain. nih.gov
A significant challenge in treating chronic pain is the dose-limiting side effects, such as addiction, associated with many current analgesics. Research has focused on novel targets to overcome this issue. One such target is the human mas-related G-protein coupled receptor member X1 (hMRGXI). A series of (trifluoromethyl)pyrimidine-2-amines were identified as potentiators of hMRGXI, representing a promising avenue for developing new therapies for chronic pain. nih.gov
In this patented work, the synthesis involved creating 2-aryloxy substituted pyrimidines. The biological evaluation identified several derivatives with an EC₅₀ between 20–30 nM against the hMRGXI inositol (B14025) monophosphate target, highlighting the potential of this pyrimidine subclass in addressing neurological pain conditions. nih.gov
Modulators of Specific Enzyme Pathways (e.g., PDE inhibitors, MMP-13 inhibitors, NAPE-PLD inhibitors)
While direct studies on this compound as a modulator of phosphodiesterase (PDE), matrix metalloproteinase-13 (MMP-13), or N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) are limited, its core structure is a key component in the development of inhibitors for these enzyme pathways. The pyrimidine-4-carboxylate scaffold serves as a versatile template for creating more complex and potent modulators.
MMP-13 Inhibitors: Matrix metalloproteinase-13 (MMP-13) is a crucial enzyme in the degradation of type II collagen, making it a significant target for osteoarthritis therapies. nih.govresearchgate.net Research has led to the discovery of pyrimidine-based MMP-13 inhibitors. For instance, a series of pyrimidine-2-carboxamide-4-one derivatives have been identified as potent zinc-binding inhibitors of MMP-13. Although these are more complex structures, they highlight the utility of the pyrimidine core, which is present in this compound, in designing selective MMP-13 inhibitors. nih.govresearchgate.net The development strategy often involves modifying the core structure to interact with specific binding sites of the enzyme, such as the S1' specificity loop, without chelating the catalytic zinc ion, which has been associated with toxicity. researchgate.net
NAPE-PLD Inhibitors: N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is the primary enzyme for the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide (B1667382). ekb.eg Structure-activity relationship (SAR) studies on a library of pyrimidine-4-carboxamides led to the identification of potent and selective NAPE-PLD inhibitors. ekb.eg A high-throughput screening hit was optimized by modifying substituents at three different positions on the pyrimidine-4-carboxamide scaffold to enhance potency and improve physicochemical properties for in vivo use. ekb.eg This research underscores the importance of the pyrimidine-4-carboxamide framework, a direct derivative of this compound, in developing tools to study NAE biology and potentially treat related disorders. ekb.egmdpi.com
Interactive Table of Related Pyrimidine-Based Enzyme Inhibitors
| Compound Class | Target Enzyme | Therapeutic Area | Key Finding |
|---|---|---|---|
| Pyrimidine-2-carboxamide-4-ones | MMP-13 | Osteoarthritis | Act as potent zinc-binding inhibitors. |
| Pyrimidine-4-carboxamides | NAPE-PLD | Neurological/Emotional Disorders | Optimized derivatives show nanomolar potency and selectivity. ekb.eg |
Precursors for Biologically Active Molecules
This compound is a valuable precursor for the synthesis of more complex, biologically active molecules. Its pyrimidine ring and reactive carboxylate group make it a versatile building block in medicinal chemistry and pharmaceutical development.
The pyrimidine core is a fundamental component of numerous therapeutic agents. For example, 4,6-dihydroxy-2-methylpyrimidine, a closely related derivative, serves as a critical intermediate in the synthesis of Dasatinib, a medication used to treat certain types of cancer. mdpi.comnih.gov This demonstrates the role of the 2-methylpyrimidine (B1581581) scaffold in constructing potent pharmaceuticals.
Furthermore, pyrimidine-4-carboxylate derivatives are frequently used as starting materials for creating a wide range of compounds. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into various amides, esters, and other functional groups to explore structure-activity relationships and develop new drugs. For instance, dimethyl pyrimidine-4,6-dicarboxylate, a related diester, is used as a precursor for amide derivatives through reactions with amines. The adaptability of the pyrimidine-4-carboxylate structure makes it a key intermediate in the synthesis of molecules targeting neurological disorders and other conditions.
Mechanisms of Action
Interaction with DNA and RNA
The mechanism of action for many pyrimidine-based compounds involves their interaction with nucleic acids, either directly or indirectly. As structural analogs of the natural pyrimidine bases (cytosine, thymine, and uracil), these synthetic derivatives can interfere with the synthesis and function of DNA and RNA. nih.gov
Dihydropyrimidinones (DHPMs), which share a core structure with derivatives of this compound, are thought to interact with the DNA and RNA of infected cells. nih.gov This interaction can terminate cell division by halting the biosynthesis of nucleic acids. nih.gov The mechanism often involves the inhibition of key enzymes in the nucleotide synthesis pathway. For example, pyrimidine derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of purines and thymidylate, and thus crucial for DNA replication and repair.
Inhibition of Viral Replication
A primary mechanism by which pyrimidine derivatives exert their antiviral effects is through the inhibition of de novo pyrimidine biosynthesis. nih.gov Viruses are highly dependent on the host cell's nucleotide pools for their rapid replication. By targeting enzymes in this pathway, pyrimidine-based compounds can effectively starve the virus of the necessary building blocks for its genetic material. nih.govnih.gov
A key host enzyme in this pathway is dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov Inhibition of DHODH by pyrimidine analogs or other small molecules leads to a depletion of cellular pyrimidine levels. This has been shown to have broad-spectrum antiviral activity, inhibiting the replication of both RNA and DNA viruses. nih.gov The antiviral effect can be reversed by supplementing with pyrimidines like uridine, confirming that the mechanism is based on the depletion of the pyrimidine pool. nih.gov This strategy is effective because viral replication is often more sensitive to the limitation of pyrimidines than the host cell's own processes. nih.gov
Modulation of Signaling Pathways
Derivatives of this compound can modulate various cellular signaling pathways, primarily through the inhibition of specific enzymes.
Inflammatory and Tissue Remodeling Pathways: By serving as a scaffold for MMP-13 inhibitors, pyrimidine derivatives can modulate signaling pathways involved in tissue degradation and inflammation, particularly relevant in diseases like osteoarthritis. researchgate.net MMPs are key regulators of the extracellular matrix, and their inhibition can prevent the breakdown of cartilage. nih.gov
Endocannabinoid Signaling: Pyrimidine-4-carboxamide-based inhibitors of NAPE-PLD directly affect the endocannabinoid system by reducing the production of anandamide and other NAEs. ekb.eg These lipids are important signaling molecules that regulate a wide range of physiological processes, including pain, mood, and appetite.
Host Antiviral Response Pathways: The inhibition of pyrimidine synthesis not only limits viral replication but can also modulate the host's response to infection. For instance, the influenza virus NS1 protein inhibits host mRNA export to suppress the expression of antiviral factors. Inhibition of DHODH was found to reverse this effect, promoting the export of host mRNA and allowing for the expression of antiviral proteins. researchgate.netnih.gov This indicates that pyrimidine levels play a crucial role in the signaling pathways that govern host-virus interactions. nih.gov
Targeting Drug-Resistant Strains
The pyrimidine scaffold is a promising framework for developing agents that can overcome drug resistance in both bacteria and viruses.
Antibacterial Activity: Drug-resistant bacteria represent a significant threat to global health. One strategy to combat this is to develop inhibitors for novel bacterial targets. Dihydrofolate reductase (DHFR) is a validated target, and inhibitors of this enzyme are effective antibacterial agents. A study focused on designing derivatives of methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate as potential DHFR inhibitors. Several of these compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including strains like Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, with some compounds showing activity equal to or greater than standard antibiotics like Chloramphenicol and Ciprofloxacin.
Antiviral Activity: Pyrimidine derivatives have also been developed to target drug-resistant viruses. For example, dihydroxypyrimidine (DHP) carboxamides have been developed as potent inhibitors of HIV integrase and are reported to be active against multidrug-resistant isolates of HIV. The structural versatility of the pyrimidine core allows for the design of compounds that can inhibit viral targets through novel mechanisms, potentially circumventing existing resistance.
Interactive Table of Activity Against Resistant Strains
| Derivative Class | Target Organism/Strain | Target Enzyme/Mechanism | Finding |
|---|---|---|---|
| Methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives | Drug-resistant bacteria (E. coli, P. aeruginosa, S. aureus) | Dihydrofolate Reductase (DHFR) | Potent activity observed, comparable or superior to standard antibiotics. |
Vi. Advanced Research Directions and Future Perspectives
AI-Driven Retrosynthesis and Compound Discovery
Development of Novel Therapeutics with Unique Mechanisms
The pyrimidine (B1678525) core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous approved drugs. mdpi.com Its unique electronic properties and ability to form hydrogen bonds allow it to serve as a bioisostere for other aromatic systems, often enhancing a drug candidate's pharmacokinetic and pharmacodynamic profiles. mdpi.com Research into derivatives of Methyl 2-methylpyrimidine-4-carboxylate focuses on leveraging this core to develop novel therapeutics.
Key research findings include:
Target Interaction: Pyrimidine derivatives are known to inhibit critical enzymes, such as dihydrofolate reductase, which is vital for DNA synthesis in cancer cells and microbes.
The "Magic Methyl" Effect: The introduction of a methyl group—like the one at the 2-position of the target compound—can have a profound impact on a molecule's biological activity. mdpi.com This "magic methyl" can improve binding affinity by engaging in hydrophobic interactions, control the molecule's conformation to favor a bioactive shape, and block metabolic degradation, thereby enhancing efficacy and duration of action. mdpi.com The development of the anticancer drug tazemetostat, for example, saw a more than 100,000-fold improvement in activity through strategic methylation. mdpi.com
Functional Group Contribution: The carboxylate group at the 4-position introduces polarity and a key hydrogen bond acceptor site. In the development of dipeptidyl peptidase-4 (DPP4) inhibitors for diabetes, replacing an aryl group with a more polar ester or amide on a related imidazolopyrimidine scaffold led to increased binding activity and a better safety profile. nih.gov This highlights how the functional groups of this compound can be fine-tuned to achieve desired therapeutic effects.
Future work will likely involve creating libraries of analogues based on this scaffold to screen against a wide range of biological targets, from infectious diseases to neurological disorders. mdpi.com
Advanced Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening for identifying starting points for new drugs, especially for challenging targets once considered "undruggable." nih.govresearchgate.net FBDD utilizes small, low-complexity molecules, or "fragments," which typically adhere to the "Rule of Three": a molecular weight under 300 Da, a cLogP of 3 or less, and no more than 3 hydrogen bond donors or acceptors. nih.gov These fragments bind with low affinity but do so very efficiently, providing high-quality chemical starting points for optimization. researchgate.net
This compound, with a molecular weight of 152.15 g/mol , is an ideal candidate for inclusion in a fragment library. Its structure offers several advantages for FBDD:
Efficient Scaffolding: The pyrimidine ring can act as an anchor, fitting into binding pockets on a protein target and forming key interactions.
Vectors for Growth: The methyl and carboxylate groups provide clear, chemically tractable vectors for fragment elaboration. Chemists can "grow" the fragment from these points, adding new functional groups to pick up additional interactions with the target protein and increase potency.
Fragment Linking: In cases where two different fragments bind in adjacent pockets, the structural information from this compound could be used to design a linker that connects it to the second fragment, creating a single, high-affinity molecule.
A notable example in a related area is the discovery of inhibitors for the PRMT5/MTA cancer target, which began with fragment hits containing a "2-aminopyridinyl-like" motif—a pharmacophore closely related to the pyrimidine structure. nih.gov This demonstrates the power of using such heterocyclic fragments as foundational building blocks in modern drug discovery. nih.gov
Sustainable Synthesis and Green Chemistry Innovations
The chemical industry is increasingly adopting the principles of green chemistry to minimize its environmental impact. youtube.com This involves designing processes that reduce waste, eliminate hazardous substances, and use renewable resources and energy-efficient methods. youtube.comyoutube.com The synthesis of this compound and its derivatives presents a clear opportunity for green innovation.
Future research in this area will likely focus on several key strategies:
Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste. youtube.com
Catalytic Methods: Replacing traditional stoichiometric reagents, which are often used in excess and generate significant waste, with highly efficient and reusable catalysts.
Safer Solvents: Moving away from hazardous organic solvents and exploring the use of benign alternatives like water or supercritical CO2. youtube.com
Process Optimization: Streamlining manufacturing processes to reduce energy consumption and the use of materials. For instance, the production of the drug retacaltide was re-engineered to cut solvent and water use by over 70%. youtube.com
By applying these principles, the synthesis of pyrimidine-based compounds can become more environmentally friendly and cost-effective, aligning chemical manufacturing with the goals of a sustainable society. youtube.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
